N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the family of indole derivatives. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound features two indole moieties connected by an ethyl chain, with one indole ring substituted at the 5-position with a carbonyl group and the other at the 3-position with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Moieties: The indole rings can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of Indole Moieties: The two indole moieties are then connected via an ethyl chain.
Introduction of Functional Groups: The carbonyl and carboxamide groups are introduced through acylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The hydrogen atoms on the indole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition or modulation of their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of substrates .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-5-carboxamide: Similar structure but lacks the ethyl chain connecting two indole moieties.
Tryptamine: Contains an indole ring with an ethylamine side chain but lacks the carbonyl and carboxamide groups.
Uniqueness
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its dual indole structure connected by an ethyl chain and the presence of both carbonyl and carboxamide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(14-5-6-17-13(11-14)7-8-21-17)22-9-10-23-20(26)16-12-24-18-4-2-1-3-15(16)18/h1-8,11-12,21,24H,9-10H2,(H,22,25)(H,23,26) |
InChI Key |
WIYXFGZTQJUHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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